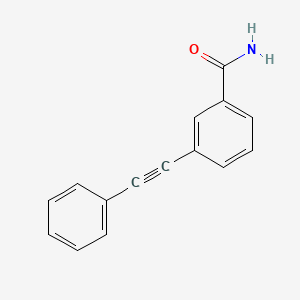
3-(Phenylethynyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylethynyl)benzamide is an organic compound that features a benzamide core with a phenylethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Phenylethynyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Another approach involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction is typically carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
3-(Phenylethynyl)benzamide undergoes various chemical reactions, including:
Oxidation: Alkylbenzenes can be oxidized to benzoic acids using potassium permanganate (KMnO4) under acidic conditions.
Substitution: Free radical bromination and nucleophilic substitution reactions are common at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Benzoic acids.
Substitution: Brominated benzamides.
Scientific Research Applications
3-(Phenylethynyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a therapeutic agent, particularly in the treatment of triple-negative breast cancer (TNBC).
Antioxidant and Antibacterial Activities: Benzamide derivatives, including this compound, have demonstrated significant antioxidant and antibacterial activities.
Mechanism of Action
The mechanism of action of 3-(Phenylethynyl)benzamide involves its role as a multikinase inhibitor. It potently inhibits Src kinase (IC50 = 0.003 μM) and other kinases involved in the MAPK signal transduction pathway . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis in TNBC models.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound is structurally similar and has been studied for its anti-cancer properties.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also exhibit antiproliferative activity against various cancer cell lines.
Uniqueness
3-(Phenylethynyl)benzamide stands out due to its specific inhibition of Src kinase and its potent anti-TNBC activity. Its unique structure allows for effective interaction with multiple molecular targets, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(2-phenylethynyl)benzamide |
InChI |
InChI=1S/C15H11NO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H2,16,17) |
InChI Key |
UQZMQWIEFNXYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


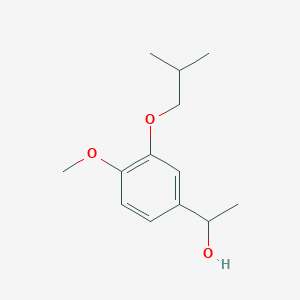
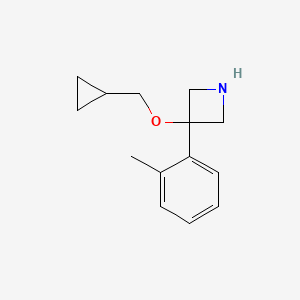
![5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12992163.png)

![(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B12992173.png)
![1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12992181.png)
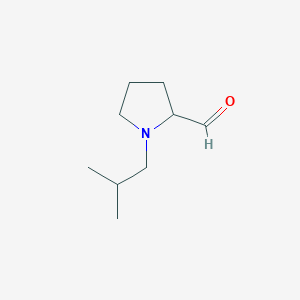
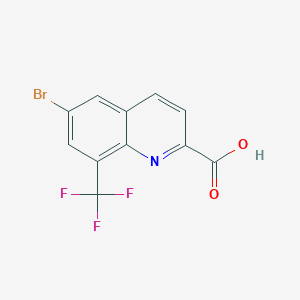
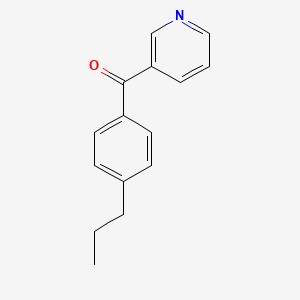
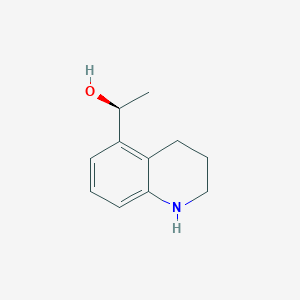
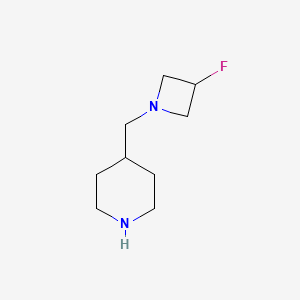
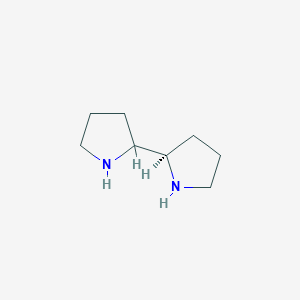
![2-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12992242.png)

